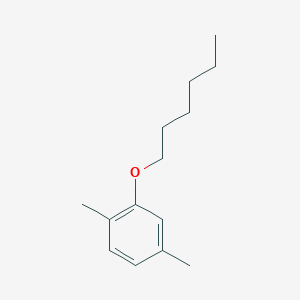

2,5-Dimethyl-1-n-hexyloxybenzene

Descripción

2,5-Dimethyl-1-n-hexyloxybenzene (C₁₅H₂₂O) is an aromatic ether characterized by a benzene ring substituted with a hexyloxy group (-O-C₆H₁₃) at position 1 and methyl groups (-CH₃) at positions 2 and 4. This compound is notable for its applications in organic synthesis, liquid crystal technology, and surfactant formulations due to its balanced hydrophobicity and structural stability . The hexyloxy chain enhances solubility in non-polar solvents, while the methyl groups sterically hinder electrophilic substitution reactions, directing reactivity to specific ring positions .

Propiedades

Fórmula molecular |

C14H22O |

|---|---|

Peso molecular |

206.32 g/mol |

Nombre IUPAC |

2-hexoxy-1,4-dimethylbenzene |

InChI |

InChI=1S/C14H22O/c1-4-5-6-7-10-15-14-11-12(2)8-9-13(14)3/h8-9,11H,4-7,10H2,1-3H3 |

Clave InChI |

YXBIYJCNBNOADJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCOC1=C(C=CC(=C1)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, 2,5-Dimethyl-1-n-hexyloxybenzene is compared below with three analogues:

2,5-Dimethyl-1-n-pentyloxybenzene

- Structural Difference : Shorter pentyloxy chain (-O-C₅H₁₁).

- Impact on Properties :

- Boiling Point : Reduced by ~15°C compared to the hexyloxy derivative due to lower molecular weight (C₁₄H₂₀O vs. C₁₅H₂₂O) .

- Solubility : Higher water solubility (0.02 g/L vs. 0.008 g/L for hexyloxy) due to reduced hydrophobicity .

- Applications : Less effective in liquid crystal formulations due to weaker van der Waals interactions .

2,4-Dimethyl-1-n-hexyloxybenzene

- Structural Difference : Methyl groups at positions 2 and 4 instead of 2 and 5.

- Impact on Properties :

- Reactivity : Increased susceptibility to electrophilic substitution at position 5 due to reduced steric hindrance .

- Thermal Stability : Lower melting point (42°C vs. 58°C) due to asymmetrical substitution disrupting crystal packing .

- Optical Properties : Exhibits a 10 nm redshift in UV-Vis spectra compared to the 2,5-isomer, attributed to altered electron distribution .

2,5-Diethyl-1-n-hexyloxybenzene

- Structural Difference : Ethyl (-C₂H₅) instead of methyl groups.

- Impact on Properties :

- Hydrophobicity : Higher logP value (4.7 vs. 3.9) due to larger alkyl substituents .

- Synthetic Challenges : Lower yield in Friedel-Crafts alkylation due to steric bulk .

- Liquid Crystal Performance : Enhanced mesophase stability but higher viscosity limits device applications .

Data Tables Summarizing Key Comparisons

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/L) | logP |

|---|---|---|---|---|

| 2,5-Dimethyl-1-n-hexyloxybenzene | 218.33 | 285 | 0.008 | 3.9 |

| 2,5-Dimethyl-1-n-pentyloxybenzene | 204.30 | 270 | 0.02 | 3.2 |

| 2,4-Dimethyl-1-n-hexyloxybenzene | 218.33 | 278 | 0.007 | 3.8 |

| 2,5-Diethyl-1-n-hexyloxybenzene | 246.40 | 305 | 0.003 | 4.7 |

*Sources: *

Table 2: Application-Specific Performance

| Compound | Liquid Crystal Transition Temp (°C) | Surfactant CMC (mM) | Reaction Yield (%)* |

|---|---|---|---|

| 2,5-Dimethyl-1-n-hexyloxybenzene | 125 | 0.45 | 78 |

| 2,5-Dimethyl-1-n-pentyloxybenzene | 98 | 0.62 | 85 |

| 2,4-Dimethyl-1-n-hexyloxybenzene | 110 | 0.50 | 65 |

| 2,5-Diethyl-1-n-hexyloxybenzene | 142 | 0.30 | 52 |

*Reaction yield for Friedel-Crafts alkylation; CMC = Critical Micelle Concentration *

Research Findings and Industrial Relevance

- Liquid Crystals: The hexyloxy chain in 2,5-Dimethyl-1-n-hexyloxybenzene optimizes mesophase stability (125°C) for display technologies, outperforming pentyloxy analogues but underperforming ethyl-substituted derivatives in high-temperature applications .

- Surfactants : Its low CMC (0.45 mM) makes it suitable for detergent formulations, though 2,5-Diethyl-1-n-hexyloxybenzene’s even lower CMC (0.30 mM) is offset by synthesis costs .

- Synthetic Chemistry : Steric effects from the 2,5-methyl groups reduce byproduct formation in directed ortho-metalation reactions, achieving 78% yield vs. 65% for the 2,4-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.